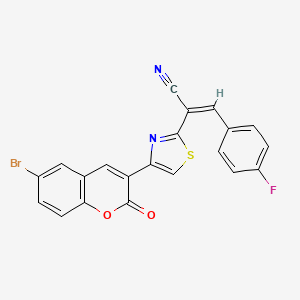

(Z)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

Description

The compound (Z)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile features a unique hybrid structure combining a thiazole ring, 2-oxo-chromen-3-yl (coumarin derivative), and 4-fluorophenyl acrylonitrile moieties. Key structural attributes include:

- Bromo substituent: Enhances reactivity for further functionalization and influences electronic properties through steric and electronic effects.

- 4-Fluorophenyl group: Improves metabolic stability and lipophilicity, which is critical for pharmaceutical or material science applications.

- (Z)-configuration: The stereochemistry of the acrylonitrile group affects molecular dipole moments and solid-state packing .

Properties

IUPAC Name |

(Z)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10BrFN2O2S/c22-15-3-6-19-13(8-15)9-17(21(26)27-19)18-11-28-20(25-18)14(10-24)7-12-1-4-16(23)5-2-12/h1-9,11H/b14-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIFESODWBGLFD-AUWJEWJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a synthetic compound that integrates various bioactive moieties, including thiazole and chromenone structures. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 493.34 g/mol. The presence of the bromine atom and the thiazole ring contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds featuring thiazole and chromenone rings exhibit a range of biological activities, including:

- Antitumor Activity : Thiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (Z)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .

- Anticonvulsant Properties : Some thiazole-containing compounds have been evaluated for their anticonvulsant activities, showing promise in protecting against seizures in animal models .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among thiazole derivatives. Research has indicated that similar compounds can inhibit inflammatory pathways effectively .

The biological activity of (Z)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile may be attributed to its ability to interact with specific biological targets:

- Inhibition of Cell Proliferation : The compound likely interferes with cell cycle progression in tumor cells, leading to apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes or cancer cell survival, such as cyclooxygenase (COX) or certain kinases .

Antitumor Studies

A study on thiazole derivatives indicated that compounds with similar structural features exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, demonstrating significant cytotoxicity compared to standard treatments like doxorubicin .

Anticonvulsant Research

In a pharmacological evaluation, certain thiazole derivatives were tested for their protective effects against pentylenetetrazole-induced seizures in rodents, showing up to 100% protection in some cases .

Data Summary Table

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial activity . Research has indicated that derivatives containing the thiazole and chromene structures exhibit significant antibacterial effects against various strains of bacteria, including Escherichia coli and Bacillus subtilis . The presence of the bromine atom in the chromene structure enhances the compound's ability to disrupt bacterial cell walls, making it a potential candidate for developing new antibiotics.

Anticancer Potential

The compound's structure suggests potential anticancer properties . Thiazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to (Z)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile have shown promise in targeting specific cancer pathways and inducing apoptosis in cancer cells . The fluorophenyl group may also enhance interactions with biological targets, increasing efficacy.

Synthesis and Characterization

The synthesis of (Z)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile typically involves multi-step processes that include cyclocondensation reactions. The characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed .

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that modifications to the thiazole ring could enhance antimicrobial properties .

- Anticancer Activity Investigation : Another research focused on a series of chromene-thiazole hybrids, showing that compounds with similar structures to (Z)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile effectively inhibited tumor growth in vitro and in vivo models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

a) Thiazole and Acrylonitrile Backbone

The thiazole-acrylonitrile framework is common among analogs (e.g., compounds in –11). Key differences arise from substituents:

- Target compound : The 6-bromo-2-oxo-chromen-3-yl group introduces a rigid, planar structure, promoting extended π-conjugation and fluorescence.

- : Replaces chromenone with a 3-hydroxy-4-methoxyphenyl group, reducing conjugation but introducing hydrogen-bonding capacity.

- : Substitutes chromenone with 4-ethylphenyl, lowering molecular weight (334.4 vs. ~450 estimated for the target) and increasing hydrophobicity .

b) Electronic and Steric Modifications

- Bromine vs. Ethyl/Butyl Groups : Bromine’s electron-withdrawing nature (–11) contrasts with the electron-donating ethyl/butyl groups (), altering solubility and reactivity.

- Nitro and Amino Groups: ’s nitro substituent introduces strong electron withdrawal, while ’s amino group enables hydrogen bonding, affecting aggregation and sensing behavior .

Physical and Spectral Properties

- Melting Points: Analogs like 7b–7e () exhibit melting points between 190–246°C, influenced by substituent polarity and packing efficiency. The target compound’s chromenone core may elevate its melting point due to rigid planar stacking .

- Fluorescence: Chromenone derivatives (target) likely outperform thiophene or isoxazole analogs () in emission intensity due to extended conjugation .

Q & A

Q. How to design a structure-based optimization campaign for enhanced potency?

- Methodological Answer :

- Fragment Replacement : Substitute the chromen-2-one moiety with quinazolinone or indole scaffolds.

- Bioisosteres : Replace the nitrile with a tetrazole to improve metabolic stability.

- Click Chemistry : Introduce triazole rings via CuAAC to explore new binding interactions.

Validate improvements via SPR and in vivo PD models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.